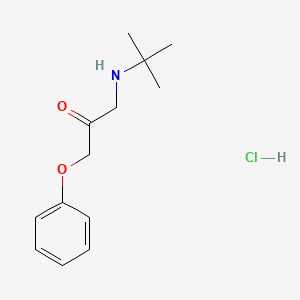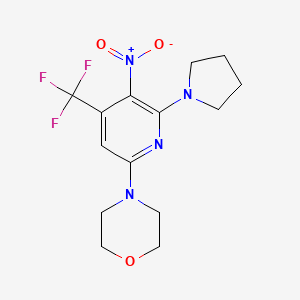
(3-Fluoro-2-iodophenyl)methanol
Descripción general
Descripción
(3-Fluoro-2-iodophenyl)methanol, or FIPM, is a synthetic organic compound with a wide range of potential applications in research and industry. FIPM is a versatile compound that can be used in a variety of different reactions, such as arylation, halogenation, and oxidation. It is also a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. FIPM is a relatively new compound, and its properties and applications are still being explored.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- (3-Fluoro-2-iodophenyl)methanol is a compound involved in the gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods, making it valuable in organic synthesis (Sun, Sun, & Rao, 2014).
Biological and Medical Research
- Methanol, including derivatives like (3-Fluoro-2-iodophenyl)methanol, plays a role in studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics was observed through small angle neutron scattering, showing how it influences the structure-function relationship associated with bilayer composition, crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Environmental and Material Sciences
- The oxidation of fluoroalkyl-substituted methanol derivatives, such as (3-Fluoro-2-iodophenyl)methanol, was investigated, showing the efficiency of newly developed oxidation methods. This has implications for environmental sciences and materials engineering, where oxidation reactions are fundamental (Tanaka, Ishihara, & Konno, 2012).
Analytical Chemistry
- The interaction of alcohols with 2-fluoro- and 4-fluorophenylacetylenes, similar in structure to (3-Fluoro-2-iodophenyl)methanol, has been studied using IR-UV double resonance spectroscopy. This research helps in understanding the hydrogen bonding behavior in such compounds, which is essential in analytical chemistry (Maity, Maity, & Patwari, 2011).
Physics and Physical Chemistry
- In a study of refractive indices, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-one, similar in structure to (3-Fluoro-2-iodophenyl)methanol, was synthesized and characterized. This research is important in the field of physical chemistry, particularly in understanding the interactions between molecules and light (Chavan & Gop, 2016).
Computational Chemistry
- Theoretical studies using density functional theory have been conducted on similar compounds, like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. These studies help in understanding the active sites and molecular interactions in such compounds, which is crucial in computational chemistry and drug design (Trivedi, 2017).
Propiedades
IUPAC Name |
(3-fluoro-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXZKWFZKQVMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-2-iodophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)





![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)
